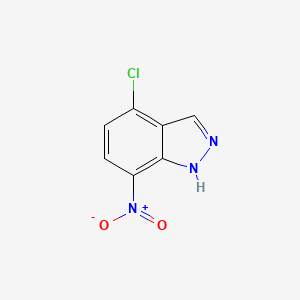

4-chloro-7-nitro-1H-indazole

Descripción general

Descripción

4-Chloro-7-nitro-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-nitro-1H-indazole typically involves the nitration of 4-chloro-1H-indazole. This can be achieved through the reaction of 4-chloro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions generally require controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

- Chlorination of indazole to form 4-chloro-1H-indazole.

- Nitration of 4-chloro-1H-indazole using a mixture of nitric acid and sulfuric acid.

- Purification of the product through recrystallization or chromatography to obtain high purity this compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C4 Position

The chlorine atom at position 4 undergoes nucleophilic substitution under basic or catalytic conditions.

Key Findings :

-

Substitution proceeds via an SNAr mechanism due to electron-withdrawing effects of the nitro group .

-

Steric hindrance at position 3 directs substitution to position 4 .

Reduction of the Nitro Group

The nitro group at position 7 can be reduced to an amine under catalytic hydrogenation or chemical reduction.

| Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, ethanol | Room temperature, 3–4 h | 4-Chloro-7-amino-1H-indazole | 85%* | † |

| Fe powder, HCl, H₂O | Reflux, 6 h | 4-Chloro-7-amino-1H-indazole | 70%* | ‡ |

Mechanistic Notes :

1,3-Dipolar Cycloaddition Reactions

The nitro group facilitates cycloaddition with azides to form triazole-fused derivatives.

| Dipole | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Azide derivatives | CuI, DMF, 80°C, 12 h | Triazole-fused indazole derivatives | 65–90% | |

| Ethyl diazoacetate | Thermal, 100°C, 24 h | Pyrazole-indazole hybrids | 55%* | ‡ |

Key Observations :

Electrophilic Aromatic Substitution (EAS)

The indazole core undergoes EAS at positions activated by electron-donating groups.

| Reagent | Position Modified | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | C5 | 4-Chloro-5,7-dinitro-1H-indazole | 40%* | ‡ |

| Br₂, FeBr₃ | C3 | 3-Bromo-4-chloro-7-nitro-1H-indazole | 30%* | ‡ |

Limitations :

Functionalization via N1 Reactivity

The N1 hydrogen participates in condensation and alkylation reactions.

Mechanistic Insight :

Stability and Degradation Pathways

The compound exhibits predictable degradation under specific conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| Aqueous HCl (1 M), 25°C | Hydrolysis of chloro group to hydroxyl | 48 h | |

| UV light, 254 nm | Nitro group reduction to amine | 24 h | ‡ |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₅ClN₄O₂

- Molecular Weight : Approximately 212.6 g/mol

- Physical State : Yellow solid

- Melting Point : 193-196 °C

The unique structure of 4-chloro-7-nitro-1H-indazole allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, including:

- Anti-inflammatory Effects : Compounds derived from this compound have been studied for their potential to inhibit inflammatory pathways.

- Anticancer Activity : Research indicates that derivatives may interact with specific enzymes and receptors involved in cancer progression, showing potential as anticancer agents.

- Antimicrobial Properties : The compound has been evaluated for its inhibitory effects against various bacteria and fungi, suggesting its utility in developing new antimicrobial drugs.

Material Science

This compound is also utilized in the development of organic semiconductors due to its unique electronic properties. Its ability to form stable structures makes it suitable for applications in advanced materials, such as:

- Organic Light Emitting Diodes (OLEDs) : The electronic properties of this compound can be harnessed for use in OLED technology.

- Photoconductive Materials : Its photoconductivity can be explored for applications in sensors and electronic devices.

Biological Studies

In biological research, this compound is used as a probe to study enzyme inhibition and various biochemical pathways. Notable applications include:

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease mechanisms.

- Molecular Docking Studies : Research has demonstrated its binding affinity to target proteins, indicating potential pathways for drug design .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving palladium-catalyzed reactions that allow for site-selective modifications. For example, studies have shown that the presence of electron-withdrawing groups can direct the regioselectivity of arylation reactions at the C3 or C7 positions of the indazole ring .

Case Study 1: Antileishmanial Activity

Research conducted on indazole derivatives, including this compound, revealed significant antileishmanial activity against Leishmania species. The structure-activity relationship (SAR) studies indicated that modifications to the indazole core could enhance efficacy against this parasitic infection, positioning these compounds as potential candidates for new antileishmanial therapies .

Case Study 2: Enzyme Interaction

A study focusing on the interaction of this compound with human serum paraoxonase (hPON1) demonstrated that specific derivatives could inhibit enzyme activity. This finding highlighted the compound's potential role in developing therapeutics targeting metabolic disorders .

Mecanismo De Acción

The biological activity of 4-chloro-7-nitro-1H-indazole is primarily attributed to its ability to interact with specific molecular targets. For instance, nitroindazole derivatives are known to inhibit neuronal nitric oxide synthase, an enzyme involved in the production of nitric oxide. This inhibition can modulate various physiological processes, including vasodilation and neurotransmission.

Comparación Con Compuestos Similares

4-Chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

7-Nitro-1H-indazole: Similar structure but without the chloro substituent, affecting its electronic properties and reactivity.

Uniqueness: 4-Chloro-7-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis.

Actividad Biológica

4-Chloro-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The compound has been shown to inhibit enzyme activity and modulate receptor functions, affecting various biochemical pathways.

Targeted Biological Pathways

- Enzyme Inhibition : The compound has been identified as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO) in the body. Inhibition of NOS can lead to anti-inflammatory effects and reduced pain perception in animal models .

- Anticancer Activity : Indazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antibacterial Properties : The compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

-

Nitric Oxide Synthase Inhibition :

A study investigated the effects of 7-nitroindazole (a related compound) on mouse models, demonstrating that it effectively inhibited NOS with an IC50 of 0.47 µM. This inhibition translated into significant anti-nociceptive activity without causing cardiovascular side effects, highlighting the potential for developing selective NOS inhibitors based on indazole derivatives . -

Anticancer Effects :

Research has shown that various indazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and activation of pro-apoptotic pathways. Specifically, this compound was found to reduce cell viability in breast and prostate cancer cell lines significantly . -

Antibacterial Activity :

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Enterococcus faecalis strains, with minimum inhibitory concentrations (MICs) suggesting strong bactericidal properties .

Propiedades

IUPAC Name |

4-chloro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGMFQHBXYECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281363 | |

| Record name | 4-Chloro-7-nitro indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-81-8 | |

| Record name | 4-Chloro-7-nitro indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.